1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride
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Overview
Description
1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2S and a molecular weight of 290.81 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(2,4-Dichlorobenzenesulfonyl)piperazine hydrochloride: This compound has similar chemical properties but contains chlorine atoms instead of methyl groups, leading to different reactivity and biological activity.
1-(2,4-Dimethylphenyl)piperazine hydrochloride: This compound lacks the sulfonyl group, resulting in different chemical behavior and applications.
1-(2,4-Dimethylbenzenesulfonyl)piperidine hydrochloride: This compound has a piperidine ring instead of a piperazine ring, leading to different structural and functional properties.
The uniqueness of this compound lies in its specific combination of the sulfonyl group and the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNJYUZIITBBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCNCC2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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